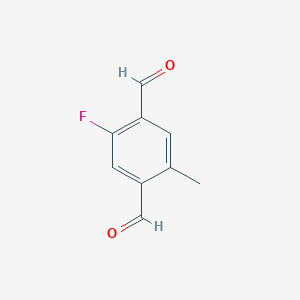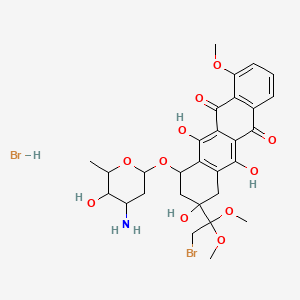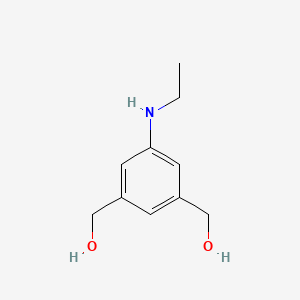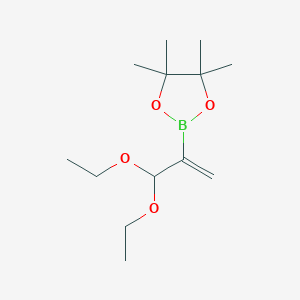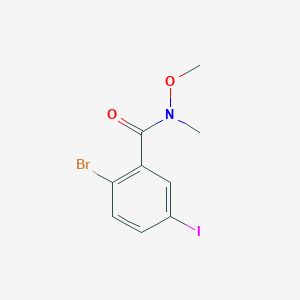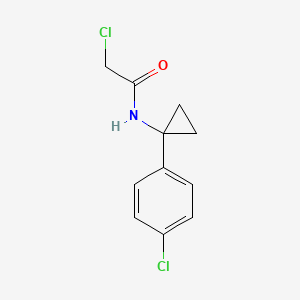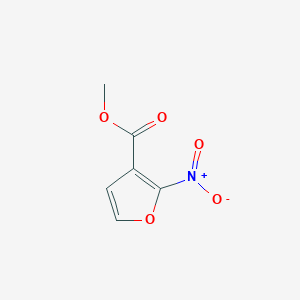
Thalidomide-C4-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-C4-Br is a derivative of thalidomide, a compound initially developed as a sedative and later found to have significant therapeutic applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . This compound is a modified version designed to enhance its pharmacological properties and reduce its teratogenic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C4-Br involves several steps, starting from the basic thalidomide structure. The process typically includes bromination at the C4 position of the thalidomide molecule. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-C4-Br undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Thalidomide-C4-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
Thalidomide-C4-Br exerts its effects primarily through binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding leads to the recruitment and subsequent degradation of specific target proteins, thereby modulating various cellular pathways . The compound also exhibits anti-angiogenic and immunomodulatory activities, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Similar to lenalidomide but with a different side chain, offering distinct pharmacological effects.
Bortezomib: A proteasome inhibitor used in combination with thalidomide derivatives for treating multiple myeloma.
Uniqueness
Thalidomide-C4-Br is unique due to its specific bromination at the C4 position, which enhances its binding affinity to cereblon and improves its pharmacological profile. This modification aims to reduce the teratogenic effects while maintaining or enhancing therapeutic efficacy .
Propiedades
Fórmula molecular |
C17H17BrN2O4 |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
4-(4-bromobutyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17BrN2O4/c18-9-2-1-4-10-5-3-6-11-14(10)17(24)20(16(11)23)12-7-8-13(21)19-15(12)22/h3,5-6,12H,1-2,4,7-9H2,(H,19,21,22) |
Clave InChI |
ZMIZLENEVODRJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


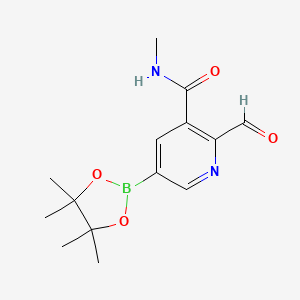
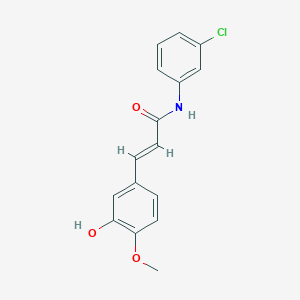

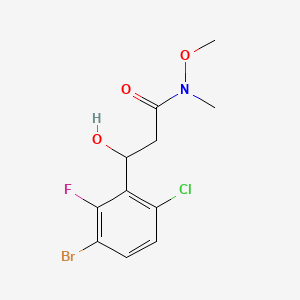


![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B14766154.png)
